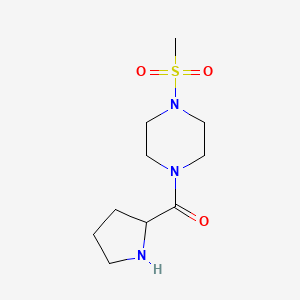

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

説明

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as DMPEA or 2-phenylethyl-4,5-dihydrothiazol-4-ylmethylamine, is a chemical compound with potential applications in scientific research. DMPEA is a member of the thiazoline family, which are compounds that possess a five-membered ring containing both sulfur and nitrogen atoms. In

科学的研究の応用

Novel Cyclization Reactions

A Novel Type of Ring Closure of Amino-Substituted Thiocarbonyl Ylides : The study by Romański et al. (1999) discusses a novel cyclization process involving 4,4-dimethyl-1,3-thiazole-5(4H)-thiones and dimethyl 2-diazo-3-(phenylamino)butanoate. This reaction leads to the formation of dimethyl 2-(4,5-dihydro-4,4-dimethyl-1,3-thiazol-5-ylidene)-3-(N-phenylamino)butanedioates and diastereoisomeric 4,4-dimethyl-9-phenyl-1,6-dithia-3,9-diazaspiro[4.4]non-2-ene-7,8-dicarboxylates, demonstrating a complex reaction pathway that includes intermediate thiocarbonyl ylides (Romański et al., 1999).

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted Synthesis of bis(N-substituted thiazol-2-amine) Derivatives : In a study by Baba et al. (2017), novel 4,4′-(4,6-dimethoxy-1,3-phenylene)-bis(N-substituted thiazol-2-amine) derivatives were synthesized using microwave irradiation. These compounds demonstrated significant antibacterial and anti-TB activities against Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis H37Rv, indicating their potential application in developing new antimicrobial agents (Baba et al., 2017).

Coordination Compounds and Material Science

Synthesis and Characterization of Coordination Compounds : Ramírez-Trejo et al. (2010) reported on the synthesis and structural analysis of coordination compounds derived from the reaction of enantiomerically pure 2-amino-thiazoles with CoCl2·6H2O, NiBr2·3H2O, or Cu(OAc)2·H2O. These compounds were characterized by UV–Vis–NIR and IR spectroscopy, mass spectrometry, and X-ray diffraction analyses, contributing to the field of coordination chemistry and potentially offering new materials with unique electronic properties (Ramírez-Trejo et al., 2010).

Security Ink Applications

Multi-stimuli Response of a Novel Half-cut Cruciform : Lu and Xia (2016) synthesized a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, demonstrating significant morphology-dependent fluorochromism. This property enables the molecule to change colors based on mechanical force or surrounding pH stimuli, suggesting its potential use as a security ink without the need for a covering reagent (Lu & Xia, 2016).

特性

IUPAC Name |

4,4-dimethyl-N-(2-phenylethyl)-1,3-thiazolidin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-13(2)10-16-12(15-13)14-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLZKKKTNMCSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=NCCC2=CC=CC=C2)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)

![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)

![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)

![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)